Methyl 6-acetamido-3-chloropicolinate

Lipophilicity Physicochemical property QSRP

Non-halogenated picolinate building blocks often show low LogP (~0.5), limiting cellular permeability. This compound adds a 3-Cl substituent, raising LogP to 2.13 for optimal membrane partitioning. Orthogonal protecting groups (methyl ester, 6-acetamido, 3-Cl) enable sequential, regioselective derivatization for focused library synthesis. ≥97% purity; store at 2-8°C. Ships ambient, global delivery available.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.632
CAS No. 1242336-62-4
Cat. No. B596898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-acetamido-3-chloropicolinate
CAS1242336-62-4
Molecular FormulaC9H9ClN2O3
Molecular Weight228.632
Structural Identifiers
SMILESCC(=O)NC1=NC(=C(C=C1)Cl)C(=O)OC
InChIInChI=1S/C9H9ClN2O3/c1-5(13)11-7-4-3-6(10)8(12-7)9(14)15-2/h3-4H,1-2H3,(H,11,12,13)
InChIKeyZLSOQQFPAKOPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Acetamido-3-chloropicolinate: Physicochemical Profile


Methyl 6-acetamido-3-chloropicolinate (CAS 1242336-62-4) is a 3-chloro-6-acetamido-disubstituted picolinic acid methyl ester with molecular formula C₉H₉ClN₂O₃ and molecular weight 228.63 g/mol . The compound belongs to the substituted picolinate class, which is foundational to synthetic auxin herbicides and medicinal chemistry building blocks [1]. Its key computed physicochemical parameters include a topological polar surface area (TPSA) of 71.78 Ų and a calculated LogP of 2.13, distinguishing it from non-halogenated picolinate analogs . The compound is supplied as a research intermediate with typical purity specifications of 95–97% and recommended storage at -20°C or 2–8°C under dry, sealed conditions .

Irreplaceability of Methyl 6-Acetamido-3-chloropicolinate


The 3-chloro substituent on the pyridine ring of methyl 6-acetamido-3-chloropicolinate is not a passive structural feature; it fundamentally alters the compound's physicochemical and electronic profile relative to its non-chlorinated congener, methyl 6-acetamidopicolinate (CAS 98953-28-7). The chlorine atom increases calculated LogP by approximately 1.63 units (from 0.5 to 2.13), reflecting a substantial gain in lipophilicity that directly impacts membrane partitioning, metabolic stability, and receptor-binding thermodynamics in both agrochemical and pharmaceutical contexts . In the broader 3-chloropicolinate class, the chloro substituent has been shown to be a critical determinant of target-site binding affinity: 3-chloro-6-pyrazolyl-picolinate analogs achieved IC₅₀ values against Arabidopsis thaliana root growth 27-fold lower than the commercial herbicide clopyralid, with molecular docking confirming stronger binding to the auxin receptor AFB5 [1]. Substituting a non-halogenated or differently functionalized picolinate therefore risks loss of these differentiated interaction profiles, making generic replacement scientifically unsound without explicit comparative re-validation.

Methyl 6-Acetamido-3-chloropicolinate vs. Analogs: Quantitative Evidence


LogP Lipophilicity Gain vs. Non-Chlorinated Analog

Methyl 6-acetamido-3-chloropicolinate exhibits a calculated LogP of 2.13, compared to 0.5 for the non-chlorinated analog methyl 6-acetamidopicolinate (CAS 98953-28-7), representing a 1.63-unit increase in octanol-water partition coefficient . This LogP shift moves the compound from a relatively hydrophilic space into a moderately lipophilic range, which predicts enhanced passive membrane permeability (typically optimal between LogP 1–4 for oral bioavailability) and altered pharmacokinetic distribution in whole-organism assays .

Lipophilicity Physicochemical property QSRP

TPSA: Chloro Substitution Alters Hydrogen-Bonding

The TPSA of methyl 6-acetamido-3-chloropicolinate is 71.78 Ų, compared to 68.3 Ų for the non-chlorinated methyl 6-acetamidopicolinate . While both values fall within the accepted oral drug-likeness threshold (<140 Ų), the 3.48 Ų increase in TPSA upon chlorination reflects the electron-withdrawing effect of chlorine on the pyridine ring, which redistributes electron density and subtly alters hydrogen-bond acceptor/donor strengths at the acetamido and ester moieties.

TPSA Drug-likeness Physicochemical property

Molecular Weight and Heavy-Atom Differentiation

The molecular weight of methyl 6-acetamido-3-chloropicolinate is 228.63 g/mol (exact mass 228.03 Da), compared to 194.19 g/mol for the non-chlorinated methyl 6-acetamidopicolinate . The 34.44 Da mass increase is attributable entirely to substitution of hydrogen (1.01 Da) by chlorine (35.45 Da) at the pyridine 3-position. This increase is significant in the context of fragment-based drug design, where every heavy atom added must justify its contribution to binding affinity or selectivity (typical ligand efficiency thresholds: ≥0.3 kcal/mol per heavy atom).

Molecular weight Lead-likeness Fragment-based design

3-Chloro Substitution Drives Herbicidal Potency: Class-Level Evidence

In a systematic study of 3-chloro-6-pyrazolyl-picolinate derivatives, compound c5 (bearing the 3-chloro-picolinate core) exhibited an IC₅₀ of 27-fold lower than the commercial herbicide clopyralid against Arabidopsis thaliana root growth inhibition [1]. In post-emergence assays at 400 g/ha, compound c5 displayed a broader herbicidal spectrum than picloram, clopyralid, and aminopyralid, while remaining safe to wheat and maize [1]. Molecular docking confirmed stronger binding of c5 to the auxin receptor AFB5 compared to clopyralid, directly linking the 3-chloro-picolinate architecture to enhanced target engagement [1].

Herbicide Synthetic auxin AFB5 receptor

Orthogonal Protection Strategy for Regioselective Derivatization

Methyl 6-acetamido-3-chloropicolinate presents three synthetically addressable functional groups with orthogonal reactivity: (i) the methyl ester at C2 is susceptible to hydrolysis or transesterification; (ii) the 6-acetamido group can be selectively deprotected to the free amine under acidic or basic conditions; and (iii) the 3-chloro substituent is available for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling . The non-chlorinated analog methyl 6-acetamidopicolinate lacks the 3-chloro handle, precluding C3-functionalization entirely. The carboxylic acid analog (6-acetamido-3-chloropicolinic acid, CAS 1187386-38-4) lacks the methyl ester protection and may undergo undesired decarboxylation or amide coupling at the acid site before selective 6-amino deprotection is achieved.

Synthetic intermediate Orthogonal protection Building block

Methyl 6-Acetamido-3-chloropicolinate: Optimal Applications


Medicinal Chemistry SAR: Fine-Tuned Lipophilicity

The 1.63-unit LogP increase of methyl 6-acetamido-3-chloropicolinate (LogP = 2.13) over its non-chlorinated analog (LogP = 0.5) makes it the preferred building block when a medicinal chemistry program requires a moderately lipophilic picolinate scaffold. This LogP shift places the compound in the optimal range for passive membrane permeability (LogP 1–4), while the TPSA of 71.78 Ų remains well within drug-likeness thresholds . Procurement of this compound is indicated when SAR around the pyridine 3-position is being explored and a balance between solubility and permeability must be maintained—a scenario where the hydrophilic non-chlorinated analog would under-deliver on cellular potency.

Agrochemical Lead Discovery Targeting AFB5 Auxin Receptor

Class-level evidence demonstrates that 3-chloro-picolinate derivatives achieve 27-fold greater potency than clopyralid at inhibiting Arabidopsis root growth and exhibit stronger binding to the auxin receptor AFB5 . Methyl 6-acetamido-3-chloropicolinate provides the critical 3-chloro-picolinate core in a protected form, enabling systematic diversification at the 6-position (via acetamido deprotection and subsequent acylation, sulfonylation, or alkylation) to generate focused libraries for herbicide lead optimization. This scenario is not addressable with the non-chlorinated analog, which lacks the potency-driving chloro substituent.

Late-Stage Diversification via C3 Chloro Cross-Coupling

The 3-chloro substituent on the pyridine ring provides a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the non-halogenated analog . Combined with the orthogonal methyl ester and protected 6-acetamido groups, this compound enables sequential, regioselective derivatization without protecting-group manipulation. This three-point orthogonal reactivity reduces the synthetic step count for accessing diverse picolinate-based libraries, making it a cost-efficient choice for parallel synthesis in both pharmaceutical and agrochemical discovery workflows.

QSPR Model Development: Physicochemical Benchmarking

The well-defined computed property differences between methyl 6-acetamido-3-chloropicolinate (LogP = 2.13, TPSA = 71.78 Ų, MW = 228.63) and its non-chlorinated analog (LogP = 0.5, TPSA = 68.3 Ų, MW = 194.19) make this pair an excellent calibration set for quantitative structure-property relationship (QSPR) models predicting the impact of aromatic halogen substitution on lipophilicity, polar surface area, and related ADME descriptors . Procurement of both compounds together allows computational chemistry groups to validate in silico predictions with experimental LogP or chromatographic retention data.

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